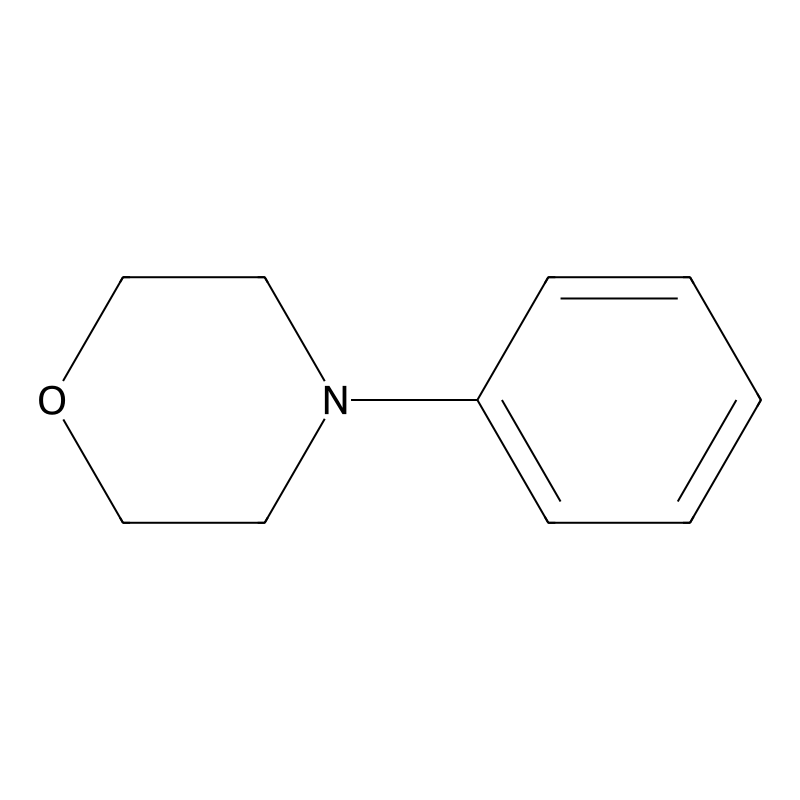

4-Phenylmorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Phenylmorpholine (CAS 92-53-5) is a solid, N-aryl substituted heterocyclic amine widely used as a chemical intermediate in organic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOC2Gu-qSJf8xJvaNpyMjwj3FgqwRWGCZEbz3-cv7Nlhas7Y6I7LRwGoTbiQ0Ljiy25-QaW05hGw7YSAzjA8cDhv7Kkg9iLikSjDJ8C3Gs3C6ifVEuAdkAN5c8CZyToqs2BoLu5Ahknu_dJ3zS2c3quivDuhs%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGry4yZVIszavwYrxSkN00D3e-6JcHGzW2hTGv19YUW3v8fS_pIfshpyjjHypvSBqfMh_32_trxYynaaBaq_DFhsLljlJBlSL6mu0Xqx2Q4-kOv29xF9WuxnWsv3NTgaiFv3OagiDNrwDfzPDHEVDHZnD4p)] Its core value lies in its role as a structural building block for more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOC2Gu-qSJf8xJvaNpyMjwj3FgqwRWGCZEbz3-cv7Nlhas7Y6I7LRwGoTbiQ0Ljiy25-QaW05hGw7YSAzjA8cDhv7Kkg9iLikSjDJ8C3Gs3C6ifVEuAdkAN5c8CZyToqs2BoLu5Ahknu_dJ3zS2c3quivDuhs%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrafla2gu0q05QKcPJ3EuBuxgArC7RgS-emWbrzHThHBgbyQRYZeHR-5uumXwgVbtL1xmVkDa6a-4mjxZTJ385C92JL4a8H2c2E9CB7vIy8Q7Gmp3NeHM2iLkOeaiGBO0DAQ%3D%3D)] The compound's properties, including its defined melting point (50-54°C) and stability, make it a reliable and processable precursor for multi-step syntheses where precise molecular architecture is critical.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGry4yZVIszavwYrxSkN00D3e-6JcHGzW2hTGv19YUW3v8fS_pIfshpyjjHypvSBqfMh_32_trxYynaaBaq_DFhsLljlJBlSL6mu0Xqx2Q4-kOv29xF9WuxnWsv3NTgaiFv3OagiDNrwDfzPDHEVDHZnD4p)]

Replacing 4-Phenylmorpholine with simpler analogs like morpholine or aniline is often unviable in established synthesis routes. The phenyl group is not merely a bulky substituent; it fundamentally alters the compound's electronic properties, steric profile, and reactivity. This substituent is critical for its function as a directing group in reactions like directed ortho-metalation (DoM), where simpler amines would not provide the required regioselectivity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0VEZY8RFUyrCVyQIQA6ickr4RxxYgy3gc208OEq31ScRmeAmvkx2a4rLTywvKENoPVlPBLDg8acgIkQtuzZKZhV_12LMRuj5H5WUg5cP8c1m4O-pR6SXdxiGE8_HLJn1RNf4ESjAk-xW5hNJL8ZMuxw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1VAAJdRaJ65PxbfmnJLGc1RQT0WkXnChwWwulMsWgauHTooIVVdfydDhxfDw2qxRk1AMgTTOVL_oOU9_vtjdrNxVH7ZZj0oZxRiwTZxc9sqzK5MflZu619CJx-Tva0WPGKB_zwu7GDqkFajLyiXw%3D)] Furthermore, in applications such as agrochemical synthesis, the entire N-phenylmorpholine scaffold is often essential for the final product's biological activity, as seen in morpholine-class fungicides, making substitution by precursors lacking this specific structure impossible.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFW7knVTwwfhw6GEyOhNcj1wNyewKHcx52WWU9hSDuXhDwlDWXqpZ4Hzywm_kx4lrb-wRYqo_ZbAwGNfkOTJkFQ9GSrW7HnxHlzlAQH-YnHUVeeVoMC7U8XcmTf43x51VEl-zkzUu3MixZikAwbMg%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYExD2wTgiFm_j0AeqwC3S4cSS-wjQXEYeWBdDU8oCjUQq3xt_mveRWAR7yV3xEMeIra0WV5lrk5HaD2yRy2oD2gqXVgNIVWS0PbooqR5TirpwUNc8x9u1yrFBdoHzfE570l1b3A%3D%3D)]

Essential Precursor for High-Value Morpholine-Class Fungicides

4-Phenylmorpholine is a recognized structural component or direct precursor analog for morpholine-class fungicides, such as Fenpropimorph.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFW7knVTwwfhw6GEyOhNcj1wNyewKHcx52WWU9hSDuXhDwlDWXqpZ4Hzywm_kx4lrb-wRYqo_ZbAwGNfkOTJkFQ9GSrW7HnxHlzlAQH-YnHUVeeVoMC7U8XcmTf43x51VEl-zkzUu3MixZikAwbMg%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYExD2wTgiFm_j0AeqwC3S4cSS-wjQXEYeWBdDU8oCjUQq3xt_mveRWAR7yV3xEMeIra0WV5lrk5HaD2yRy2oD2gqXVgNIVWS0PbooqR5TirpwUNc8x9u1yrFBdoHzfE570l1b3A%3D%3D)] The synthesis of these commercial agrochemicals specifically requires a morpholine ring, and structure-activity relationship studies confirm the importance of the substituted morpholine moiety for their mechanism of action, which involves inhibiting sterol biosynthesis in fungi.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYExD2wTgiFm_j0AeqwC3S4cSS-wjQXEYeWBdDU8oCjUQq3xt_mveRWAR7yV3xEMeIra0WV5lrk5HaD2yRy2oD2gqXVgNIVWS0PbooqR5TirpwUNc8x9u1yrFBdoHzfE570l1b3A%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZtiDMzmA_SxjJaG8mv8YiO7UoIaN4-GS-Q0L4pNCRwBTeAW4t4eYixJXMvShLy_HkGJ0YYCimek35VJl95lC--xqkpv6rft64wSfEmufNm8ZZDMEl-hF3qnf52ezzHpXI-Bq28PnyK5pCHPAxRdWA)] Patent literature for Fenpropimorph synthesis describes the condensation of 2,6-dimethylmorpholine with a substituted phenylpropyl intermediate, achieving final product yields as high as 98.4%.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERDLLMQEkviLs3rmfkYA-uQechnK9qHqaAheZty_w0F399-FIWbT_yymxS1lVNe2fr_747Z93ZWJY1xBr1W123Gtvq1w5EmV7-hr4Xdm2jxACnOdxzrNaS597yz_UZSOBEUfUORSDdi2YBaw%3D%3D)] Using a different amine, such as aniline or piperidine, would not produce the target active ingredient, making the morpholine scaffold, for which 4-phenylmorpholine is a key building block, non-negotiable.

| Evidence Dimension | Suitability as a core scaffold for morpholine fungicides |

| Target Compound Data | Serves as a key structural building block for active ingredients like Fenpropimorph. |

| Comparator Or Baseline | Non-morpholine amines (e.g., N-phenylpiperidine, aniline). |

| Quantified Difference | Qualitatively different; comparators would lead to completely different, inactive final products. |

| Conditions | Established industrial synthesis routes for morpholine-class fungicides. |

For agrochemical manufacturing, the morpholine ring provided by precursors like 4-phenylmorpholine is an indispensable structural requirement for the final product's efficacy.

Demonstrated Efficacy as a Corrosion Inhibitor Scaffold for Mild Steel

Derivatives of 4-phenylmorpholine are effective corrosion inhibitors for mild steel in acidic environments. A study on N-((4-chlorophenyl)(morpholin-4-yl)methyl)benzamide, a closely related derivative, demonstrated high inhibition efficiency. In 1M sulfuric acid, this compound achieved over 90% inhibition efficiency at a concentration of 0.01 M.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZF_wHABNy1Y7X_J0zCw1Q0NXqhNoi5KZP0-RDafeIdwh1Bkjrceptj0wURNbYpm7mH7bg5VybxZ8T_Rn0qo1uWdll8Y03NpXNbUQ02-zkNFslFViY32_WZY-_mwO5agu251iuJIB6WQTRmF_TiAkh0NG5Yl1oQ0oBoWmgUZMR_PVSoxM2aLVvCtBTPF-HXrVSBaFILlsBPTCzteYZZpgfXFU7r5A1QL9ykku5Fv3ReXZnxepxmoEZHW4c7pwDHIfsx0HJT16LLOn-YUQcWls1NnpbIM87ZUDtnQ%3D%3D)] The mechanism involves the adsorption of the molecule onto the steel surface, forming a protective film.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZF_wHABNy1Y7X_J0zCw1Q0NXqhNoi5KZP0-RDafeIdwh1Bkjrceptj0wURNbYpm7mH7bg5VybxZ8T_Rn0qo1uWdll8Y03NpXNbUQ02-zkNFslFViY32_WZY-_mwO5agu251iuJIB6WQTRmF_TiAkh0NG5Yl1oQ0oBoWmgUZMR_PVSoxM2aLVvCtBTPF-HXrVSBaFILlsBPTCzteYZZpgfXFU7r5A1QL9ykku5Fv3ReXZnxepxmoEZHW4c7pwDHIfsx0HJT16LLOn-YUQcWls1NnpbIM87ZUDtnQ%3D%3D)] The presence of the N-phenylmorpholine core, with its heteroatoms (N, O) and the aromatic ring, is crucial for this adsorption and protective action. In contrast, simpler amines or non-aromatic analogs would exhibit different adsorption characteristics and likely lower inhibition performance under similar conditions.

| Evidence Dimension | Corrosion Inhibition Efficiency (%) |

| Target Compound Data | >90% (for a closely related derivative, N-((4-chlorophenyl)(morpholin-4-yl)methyl)benzamide) |

| Comparator Or Baseline | Uninhibited mild steel. |

| Quantified Difference | Significant reduction in corrosion rate compared to baseline. |

| Conditions | Mild steel in 1M H2SO4 solution at a 0.01 M inhibitor concentration. |

This demonstrates the value of the 4-phenylmorpholine scaffold in formulating high-performance corrosion inhibitors for industrial applications like acid cleaning and descaling.

Superior Regiocontrol in Synthesis via Directed Ortho-Metalation (DoM)

The N-phenylmorpholine structure functions as an effective Directed Metalation Group (DMG) in organic synthesis, enabling highly regioselective functionalization of the aromatic ring.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0VEZY8RFUyrCVyQIQA6ickr4RxxYgy3gc208OEq31ScRmeAmvkx2a4rLTywvKENoPVlPBLDg8acgIkQtuzZKZhV_12LMRuj5H5WUg5cP8c1m4O-pR6SXdxiGE8_HLJn1RNf4ESjAk-xW5hNJL8ZMuxw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1VAAJdRaJ65PxbfmnJLGc1RQT0WkXnChwWwulMsWgauHTooIVVdfydDhxfDw2qxRk1AMgTTOVL_oOU9_vtjdrNxVH7ZZj0oZxRiwTZxc9sqzK5MflZu619CJx-Tva0WPGKB_zwu7GDqkFajLyiXw%3D)] In Directed ortho-Metalation (DoM), the tertiary amine of the morpholine ring coordinates to an organolithium base (e.g., n-BuLi), directing deprotonation exclusively to the ortho-position of the phenyl ring.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0VEZY8RFUyrCVyQIQA6ickr4RxxYgy3gc208OEq31ScRmeAmvkx2a4rLTywvKENoPVlPBLDg8acgIkQtuzZKZhV_12LMRuj5H5WUg5cP8c1m4O-pR6SXdxiGE8_HLJn1RNf4ESjAk-xW5hNJL8ZMuxw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1VAAJdRaJ65PxbfmnJLGc1RQT0WkXnChwWwulMsWgauHTooIVVdfydDhxfDw2qxRk1AMgTTOVL_oOU9_vtjdrNxVH7ZZj0oZxRiwTZxc9sqzK5MflZu619CJx-Tva0WPGKB_zwu7GDqkFajLyiXw%3D)] This allows for subsequent reaction with an electrophile at that specific site. This level of control is not achievable with aniline, which has acidic N-H protons that would be deprotonated first, or with morpholine alone, which lacks the aromatic ring to be functionalized. This makes 4-phenylmorpholine a specialized reagent for constructing complex 1,2-disubstituted aromatic compounds where precise substituent placement is critical.

| Evidence Dimension | Regioselectivity of Lithiation |

| Target Compound Data | Exclusive lithiation at the ortho- position of the phenyl ring. |

| Comparator Or Baseline | Aniline (deprotonates at nitrogen); Morpholine (lacks aryl group); Anisole (another common DoM substrate). |

| Quantified Difference | Qualitatively different reaction outcome; provides ortho-selectivity where comparators provide N-deprotonation or no reaction. |

| Conditions | Reaction with organolithium bases like n-butyllithium in an inert solvent (e.g., THF) at low temperatures. |

For synthesizing complex organic molecules, this compound offers predictable and high regioselectivity, avoiding the formation of unwanted isomers and simplifying purification, which is a key processability advantage.

Core Building Block in Agrochemical Development

As a key precursor for the morpholine class of fungicides, 4-phenylmorpholine is an essential starting material for manufacturers developing and producing active ingredients like Fenpropimorph and its analogs. Its structure is integral to the final product's biological activity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFW7knVTwwfhw6GEyOhNcj1wNyewKHcx52WWU9hSDuXhDwlDWXqpZ4Hzywm_kx4lrb-wRYqo_ZbAwGNfkOTJkFQ9GSrW7HnxHlzlAQH-YnHUVeeVoMC7U8XcmTf43x51VEl-zkzUu3MixZikAwbMg%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYExD2wTgiFm_j0AeqwC3S4cSS-wjQXEYeWBdDU8oCjUQq3xt_mveRWAR7yV3xEMeIra0WV5lrk5HaD2yRy2oD2gqXVgNIVWS0PbooqR5TirpwUNc8x9u1yrFBdoHzfE570l1b3A%3D%3D)]

Formulation of Specialized Corrosion Inhibitors

The demonstrated efficacy of the N-phenylmorpholine scaffold makes this compound a valuable starting point for developing advanced corrosion inhibitors for protecting mild steel in acidic industrial environments, such as in metal pickling or acid descaling operations.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZF_wHABNy1Y7X_J0zCw1Q0NXqhNoi5KZP0-RDafeIdwh1Bkjrceptj0wURNbYpm7mH7bg5VybxZ8T_Rn0qo1uWdll8Y03NpXNbUQ02-zkNFslFViY32_WZY-_mwO5agu251iuJIB6WQTRmF_TiAkh0NG5Yl1oQ0oBoWmgUZMR_PVSoxM2aLVvCtBTPF-HXrVSBaFILlsBPTCzteYZZpgfXFU7r5A1QL9ykku5Fv3ReXZnxepxmoEZHW4c7pwDHIfsx0HJT16LLOn-YUQcWls1NnpbIM87ZUDtnQ%3D%3D)]

Regiocontrolled Synthesis of Disubstituted Aromatics

In pharmaceutical and specialty chemical synthesis, where precise molecular architecture is paramount, 4-phenylmorpholine serves as a superior reagent for creating ortho-functionalized aromatic compounds via Directed ortho-Metalation, ensuring high yields of the desired isomer.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0VEZY8RFUyrCVyQIQA6ickr4RxxYgy3gc208OEq31ScRmeAmvkx2a4rLTywvKENoPVlPBLDg8acgIkQtuzZKZhV_12LMRuj5H5WUg5cP8c1m4O-pR6SXdxiGE8_HLJn1RNf4ESjAk-xW5hNJL8ZMuxw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1VAAJdRaJ65PxbfmnJLGc1RQT0WkXnChwWwulMsWgauHTooIVVdfydDhxfDw2qxRk1AMgTTOVL_oOU9_vtjdrNxVH7ZZj0oZxRiwTZxc9sqzK5MflZu619CJx-Tva0WPGKB_zwu7GDqkFajLyiXw%3D)]

References

- [7] Fenpropimorph (Ref: CGA 101031). AERU - University of Hertfordshire.

- [9] M. Anwar Sathiq and A. Jamal Abdul Nasser. N-((4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYL)BENZAMIDE as corrosion inhibitor for mild steel in Sulphuric acid medium. Journal of Advanced Applied Scientific Research. 2017.

- [12] Fenpropimorph. Wikipedia.

- [18] Directed ortho metalation. Wikipedia.

- [22] Directed ortho metalation (DoM). Grokipedia.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant